3,3-Dimethylcyclobutanamine
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Overview
Description
3,3-Dimethylcyclobutanamine is an organic compound characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcyclobutanamine typically involves the cyclization of suitable precursors. One common method is the reaction of 3,3-dimethylcyclobutanone with ammonia or primary amines under reducing conditions. This process can be catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation of cyclobutanone derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving high pressure and temperature in the presence of a suitable catalyst.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3,3-Dimethylcyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclobutanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclobutanamine: Lacks the methyl groups, resulting in different chemical properties.
3,3-Dimethylcyclobutanone: The ketone analog, which has different reactivity due to the carbonyl group.
N-Ethyl-3,3-dimethylcyclobutanamine: An ethyl-substituted derivative with altered physical and chemical properties.
Uniqueness: 3,3-Dimethylcyclobutanamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3,3-dimethylcyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)3-5(7)4-6/h5H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIYOZFERMXGHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566609 |
Source
|
Record name | 3,3-Dimethylcyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123788-48-7 |
Source
|
Record name | 3,3-Dimethylcyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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